molecular formula C11H20Cl2N4O B1419588 N-(1-ethyl-1H-pyrazol-4-yl)piperidine-4-carboxamide dihydrochloride CAS No. 1210224-02-4

N-(1-ethyl-1H-pyrazol-4-yl)piperidine-4-carboxamide dihydrochloride

Cat. No. B1419588
CAS RN: 1210224-02-4
M. Wt: 295.21 g/mol
InChI Key: YBEVIBUIAHRDPM-UHFFFAOYSA-N
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Description

“N-(1-ethyl-1H-pyrazol-4-yl)piperidine-4-carboxamide dihydrochloride” is a chemical compound with the CAS Number: 1210224-02-4 . It has a molecular weight of 295.21 and its IUPAC name is N-(1-ethyl-1H-pyrazol-4-yl)-4-piperidinecarboxamide dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N4O.2ClH/c1-2-15-8-10 (7-13-15)14-11 (16)9-3-5-12-6-4-9;;/h7-9,12H,2-6H2,1H3, (H,14,16);2*1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

  • Cannabinoid Receptor Antagonism : The compound has been identified as a potent, specific antagonist for the brain cannabinoid receptor (CB1). It has been useful in studies aimed at characterizing cannabinoid receptor binding sites and as a pharmacological probe. Its antagonistic properties might be beneficial for counteracting the adverse effects of cannabinoids and cannabimimetic agents (Lan, Liu, Fan, Lin, Fernando, McCallion, Pertwee, & Makriyannis, 1999).

  • Molecular Interaction Studies : Research has been conducted on the molecular interactions of this compound with the CB1 cannabinoid receptor. These studies provide insights into the structural and conformational aspects of the molecule, contributing to a better understanding of its antagonist action at the receptor level (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

  • Radio-Labeled Compound Studies : SR141716A has been modified to create radio-labeled versions like 123I-labeled AM251. These variants are used in imaging studies, such as single-photon emission computed tomography (SPECT), to investigate cannabinoid receptor binding in vivo, providing valuable data for neurological research (Gatley, Gifford, Volkow, Lan, & Makriyannis, 1996).

  • Synthesis and Structure-Activity Relationship Studies : Several studies focus on synthesizing analogs and derivatives of SR141716A to explore structure-activity relationships. These efforts aim to develop more selective and potent ligands for cannabinoid receptors and enhance our understanding of their therapeutic potential (Milosevic, Šterbal, Feguš, Baškovč, Prek, Grošelj, Stanovnik, & Svete, 2015).

Mechanism of Action

While the specific mechanism of action for “N-(1-ethyl-1H-pyrazol-4-yl)piperidine-4-carboxamide dihydrochloride” is not available, it’s worth noting that piperidine derivatives have been found to be potent dopamine reuptake inhibitors . They have also shown to relieve pain and achieve analgesia in mice .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

N-(1-ethylpyrazol-4-yl)piperidine-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.2ClH/c1-2-15-8-10(7-13-15)14-11(16)9-3-5-12-6-4-9;;/h7-9,12H,2-6H2,1H3,(H,14,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEVIBUIAHRDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)NC(=O)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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